3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide
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Overview
Description
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is an organic compound that features an iodine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the morpholin-4-yl-2-oxoethyl group. The reaction conditions often require the use of iodine reagents and appropriate solvents to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzamide moiety.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide: Similar structure with a bromine atom instead of iodine.
3-chloro-N-(2-morpholin-4-yl-2-oxoethyl)benzamide: Contains a chlorine atom in place of iodine.
3-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzamide: Features a fluorine atom instead of iodine.
Uniqueness
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
3-iodo-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c14-11-3-1-2-10(8-11)13(18)15-9-12(17)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPFTLJJPGPVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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